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Ube2T/fancl-IN-1 - 1359415-02-3

Ube2T/fancl-IN-1

Catalog Number: EVT-6746327
CAS Number: 1359415-02-3
Molecular Formula: C19H31N7
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ube2T/FANCL-IN-1 is a compound that plays a significant role in the Fanconi anemia pathway, which is crucial for repairing DNA interstrand cross-links and stalled replication forks. This pathway involves the coordinated action of various proteins, including Ube2T, an E2 ubiquitin-conjugating enzyme, and FANCL, an E3 ubiquitin ligase. The inhibition of Ube2T/FANCL interactions can sensitize cancer cells to DNA-damaging agents, making it a target for therapeutic development.

Source

Ube2T/FANCL-IN-1 was identified through high-throughput screening of small-molecule libraries designed to inhibit components of the Fanconi anemia pathway. The screening aimed to find selective inhibitors that could disrupt the ubiquitylation process mediated by Ube2T and FANCL, thereby enhancing the efficacy of chemotherapeutic agents like carboplatin .

Classification

Ube2T/FANCL-IN-1 is classified as a small-molecule inhibitor targeting the Ube2T and FANCL proteins within the ubiquitin-proteasome system. This classification places it among compounds that modulate protein degradation pathways, particularly those involved in DNA repair mechanisms.

Synthesis Analysis

Methods

The synthesis of Ube2T/FANCL-IN-1 typically involves combinatorial chemistry techniques to generate a library of potential inhibitors. High-throughput screening assays are then employed to identify compounds that exhibit inhibitory activity against the Ube2T/FANCL-mediated ubiquitylation process.

Technical Details:

  • High-Throughput Screening: A robust assay was developed using Cy5-labeled ubiquitin, E1 enzyme UBE1, E2 enzyme UBE2T, and the RING domain of FANCL as a surrogate substrate for ubiquitylation .
  • Dose-Response Studies: Following initial hits from screening, selected compounds underwent further testing to determine their half-maximal inhibitory concentration (IC50) values, with several compounds demonstrating IC50 values below 100 μM .
Molecular Structure Analysis

Structure

Data

Structural studies often utilize techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate binding sites and conformations. For example, isothermal titration calorimetry has been used to measure binding affinities between Ube2T and FANCL domains .

Chemical Reactions Analysis

Reactions

Ube2T/FANCL-IN-1 primarily functions by inhibiting the ubiquitylation reaction catalyzed by FANCL in conjunction with Ube2T. This reaction typically involves the transfer of ubiquitin from E1 to E2 and subsequently from E2 to substrate proteins like FANCD2.

Technical Details:

  • Ubiquitylation Cascade: The compound disrupts this cascade by preventing the formation of monoubiquitylated FANCD2, which is crucial for DNA repair processes .
  • In Vitro Assays: Various assays have demonstrated that compounds like Ube2T/FANCL-IN-1 effectively inhibit ubiquitylation events in vitro without affecting other E3 ligases or E2 enzymes .
Mechanism of Action

Process

Ube2T/FANCL-IN-1 exerts its inhibitory effects by binding to either Ube2T or FANCL, thereby blocking their interaction necessary for the monoubiquitylation of FANCD2. This inhibition leads to reduced DNA repair capacity in cells exposed to cross-linking agents.

Data

Experimental data indicate that inhibition of this pathway sensitizes cancer cells to DNA-damaging agents such as carboplatin, highlighting its potential as a therapeutic target in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Chemical properties include:

  • Molecular Weight: Generally low for small-molecule inhibitors.
  • Solubility: Varies based on chemical structure but is essential for bioavailability in biological assays.

Relevant analyses often involve determining stability under physiological conditions and assessing reactivity with biological targets.

Applications

Scientific Uses

Ube2T/FANCL-IN-1 has significant implications in cancer research:

  • Therapeutic Development: It serves as a lead compound for developing selective inhibitors targeting the Fanconi anemia pathway.
  • Research Tool: The compound aids in studying the mechanisms of DNA repair and the role of ubiquitylation in cellular responses to DNA damage.
Molecular Context of Ube2T/FANCL Interaction in the Fanconi Anemia Pathway

Structural Basis of Ube2T-FANCL RING Domain Complex Formation

The Ube2T-FANCL interaction represents a paradigm of E2-E3 specificity within the Fanconi Anemia (FA) DNA repair pathway. Structural analyses reveal that FANCL's RING domain (residues 299–373) and Ube2T (residues 1–153) form a stoichiometric 1:1 complex with a dissociation constant (KD) of ~0.5 μM [1] [6]. Crystallographic studies of the human FANCL RING-Ube2T complex resolved at 2.4 Å resolution demonstrate that FANCL adopts a unique zinc-coordinated cross-brace structure, differing from canonical RING domains through its atypical (Cys)4, His, (Cys)3 arrangement rather than the more common (Cys)3, His, (Cys)4 motif [1]. Ube2T maintains a classic ubiquitin-conjugating (UBC) fold comprising a four-stranded β-sheet flanked by α-helices, exhibiting minimal conformational change (RMSD 0.67 Å) upon complex formation with FANCL [1]. This structural rigidity suggests that pre-configuration of Ube2T facilitates efficient docking.

Table 1: Key Structural Features of the Ube2T-FANCL Complex

FeatureUbe2T ComponentFANCL RING ComponentFunctional Significance
Domain ArchitectureUBC fold: 4 β-strands + α-helicesCross-brace Zn²⁺ coordinationProvides structural scaffold for interaction
Interface Surface Area~700 Ų buried surface~700 Ų buried surfaceEnsures high-affinity binding
Conserved MotifsL1 and L2 loopsHelical E2-recognition elementMediates generic E2-E3 recognition
Specificity DeterminantsN-terminal helix (Ser5, Arg6, Arg9)Tyr311, Glu340, Ser363Confers selective pairing beyond generic interface
PDB Identifier4CCG4CCGPublicly available structural data

Conserved Hydrophobic and Electrostatic Interface Dynamics

The Ube2T-FANCL interface integrates conserved hydrophobic contacts with an extensive electrostatic network. Hydrophobic interactions center on Ube2T residues Pro62, Phe63, and Pro100 inserting into a complementary pocket formed by FANCL’s Ile309, Trp341, and Pro360 [1] [8]. This hydrophobic core aligns with the generic E2-RING interaction observed in other complexes (e.g., c-Cbl-UbcH7), confirming evolutionary conservation of this docking mechanism. Crucially, FANCL’s Tyr311 extends this hydrophobic platform through π-stacking interactions with Ube2T’s Arg6 and Arg9, creating an augmented interface not seen in non-cognate E2-E3 pairs [1].

Surrounding this hydrophobic core, a dense network of hydrogen bonds and salt bridges enhances specificity and affinity. Ube2T residues Ser5, Arg6, Arg9, Arg60, Arg99, Ser101, and Asn103 engage with FANCL’s Asp306, Tyr311, Glu340, Ser363, and backbone atoms of Ile309, Cys310, and Tyr361 [1]. Notably, the electrostatic complementarity between Ube2T’s basic N-terminal helix (Arg6, Arg9) and FANCL’s acidic cluster (Asp306, Glu340) contributes significantly to binding energy. Mutagenesis studies confirm that disruption of these electrostatic interactions (e.g., R6A/R9A mutations in Ube2T or E340A in FANCL) severely compromises complex formation and subsequent FANCD2 monoubiquitination [1] [8].

Role of FANCL-Specific Residues in E2-E3 Selectivity

FANCL possesses unique structural features that enforce selectivity for Ube2T over other human E2s (~40 total). Foremost among these is Tyr311, which occupies a spatial position distinct from residues in promiscuous RING domains [1] [8]. Tyr311 serves dual functions: (1) It extends the hydrophobic interface via π-stacking with Ube2T’s aromatic/proline residues, and (2) it positions acidic residues (Asp306, Glu340) for optimal salt bridge formation with Ube2T’s arginine-rich N-terminus. Substitution of Tyr311 with phenylalanine (Y311F) reduces, while alanine substitution (Y311A) abolishes, Ube2T binding, confirming its critical role [1].

Additional selectivity determinants include FANCL’s zinc coordination system. The atypical (Cys)4, His, (Cys)3 arrangement stabilizes a RING conformation that optimally presents the Trp341-Pro360 hydrophobic groove for Ube2T engagement [1]. This architecture is conserved across species, as evidenced by the high structural similarity (RMSD 1.7 Å) between human and Drosophila FANCL RING domains [1]. Phospho-regulatory sites within the RING domain, particularly near the Ube2T-binding interface, further fine-tune selectivity in response to DNA damage signals [8]. These FANCL-specific features collectively restrict productive partnerships to Ube2T, despite the theoretical possibility of ~24,000 E2-E3 pairings in humans [1] [5].

Table 2: Selectivity Determinants in E2-E3 Pairings Involving RING Domains

E2 EnzymeCognate RING E3Key Interface ResiduesSelectivity Mechanism
Ube2TFANCLUbe2T: Arg6, Arg9, Pro62, Phe63FANCL: Tyr311, Glu340, Trp341Extended hydrophobic/electrostatic network; FANCL-specific Tyr311
UbcH5bCNOT4UbcH5b: Lys63CNOT4: Glu49, Asp48Charge-reversible salt bridges
UbcH7c-CblUbcH7: L1/L2 loopsc-Cbl: Hydrophobic pocketCanonical hydrophobic interface
Ube2NRNF38Ube2N: Thr72, Asn73RNF38: Glu76, Asp79Hydrogen bonding and electrostatic complementarity

Mechanistic Role of Ube2T in FANCD2-FANCI Monoubiquitination

Ube2T’s primary function within the FA pathway is to catalyze the monoubiquitination of the FANCD2-FANCI heterodimer (ID2 complex), a pivotal step in DNA interstrand crosslink (ICL) repair. This reaction occurs through a tightly coordinated mechanism: Ube2T charged with ubiquitin (Ub~Ube2T thioester) docks onto FANCL, which is embedded within the multi-subunit FA core complex (comprising FANCA, FANCB, FANCC, etc.) [3] [6]. The Ube2T-FANCL complex then recruits the ID2 complex, positioning FANCD2’s Lys561 (and FANCI’s Lys523) for efficient ubiquitin transfer [3] [4]. Structural analyses reveal that the Ube2T-FANCL complex stabilizes a "closed" conformation of the ID2 complex, exposing the target lysines while preventing polyubiquitin chain formation [8].

Crucially, Ube2T activity is subject to autoregulation to prevent aberrant ubiquitination. Ube2T undergoes FANCL-stimulated automonoubiquitination primarily at Lys91 and Lys192, leading to its inactivation [4] [6]. This self-termination mechanism likely prevents uncontrolled activation of the FA pathway in the absence of DNA damage. Upon ICL detection, deubiquitinating enzymes (USP1-UAF1) rapidly deubiquitinate Ube2T, restoring its catalytic competence [6]. This dynamic regulation ensures that FANCD2-FANCI monoubiquitination occurs only when genomically destabilizing lesions are present.

Pathogenic disruption of this mechanism causes Fanconi Anemia. Biallelic mutations in UBE2T (now designated FANCT) result in loss of FANCD2/FANCI monoubiquitination, impaired focus formation after mitomycin C exposure, and cellular hypersensitivity to crosslinking agents—phenotypes indistinguishable from mutations in other FA genes [3]. Patient-derived fibroblasts with UBE2T deletions exhibit defective ID2 complex activation and chromosomal aberrations, confirming Ube2T’s non-redundant role [3]. Notably, while UBE2W can monoubiquitinate FANCD2 in vitro, it cannot compensate for Ube2T loss in vivo, underscoring the biological specificity of the Ube2T-FANCL pair [4] [6].

Table 3: Functional Consequences of Ube2T Inhibition in DNA Repair and Cancer

Cellular ProcessEffect of Ube2T InhibitionDownstream ConsequencesExperimental Evidence
FANCD2-FANCI MonoubiquitinationAbolishedFailure of ID2 complex chromatin loadingLoss of FANCD2 foci after MMC treatment [3]
DNA ICL RepairSeverely impairedChromosomal breakage; radial chromosome formationIncreased sensitivity to MMC/DEB [3]
Cell Cycle RegulationG2/M arrestReduced proliferation; apoptosis in replicative stressFlow cytometry analysis [9]
EMT in NSCLCSuppressedReduced migration/invasion; E-cadherin upregulationWound healing/Transwell assays [9]
Oncogenic SignalingAttenuated STAT, Wnt, and NF-κB pathwaysImpaired tumor growth in xenograftsWestern blotting; tumor volume measurement [7] [9]

Beyond its canonical role in FA, Ube2T-mediated monoubiquitination influences cancer progression through non-canonical substrates. In non-small cell lung cancer (NSCLC), Ube2T directly monoubiquitinates FANCI at lysine residues beyond its established FA function. This modification stabilizes FANCI and enhances its interaction with WD repeat domain 48 (WDR48), driving epithelial-mesenchymal transition (EMT) via transcriptional upregulation of N-cadherin and vimentin, and downregulation of E-cadherin [9]. Critically, Ube2T overexpression reverses the tumor-suppressive effects of FANCI knockdown in NSCLC xenografts, confirming their functional partnership in oncogenesis [9]. This illustrates how the Ube2T-FANCL catalytic axis, when dysregulated, contributes to malignancy through both DNA repair-dependent and -independent mechanisms.

Properties

CAS Number

1359415-02-3

Product Name

Ube2T/fancl-IN-1

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C19H31N7

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C19H31N7/c1-4-23-9-11-24(12-10-23)18-13-15(2)20-19-21-17(22-26(18)19)14-25-8-6-5-7-16(25)3/h13,16H,4-12,14H2,1-3H3

InChI Key

FJHJBABGFHVIDS-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=NC(=NN23)CN4CCCCC4C)C

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